(S)-Tetrahydro-2h-pyran-3-amine, HCl (S)-Tetrahydro-2h-pyran-3-amine, HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625353
InChI: InChI=1S/2C5H11NO.2ClH/c2*6-5-2-1-3-7-4-5;;/h2*5H,1-4,6H2;2*1H/t2*5-;;/m00../s1
SMILES: C1CC(COC1)N.C1CC(COC1)N.Cl.Cl
Molecular Formula: C10H24Cl2N2O2
Molecular Weight: 275.21 g/mol

(S)-Tetrahydro-2h-pyran-3-amine, HCl

CAS No.:

Cat. No.: VC13625353

Molecular Formula: C10H24Cl2N2O2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-Tetrahydro-2h-pyran-3-amine, HCl -

Specification

Molecular Formula C10H24Cl2N2O2
Molecular Weight 275.21 g/mol
IUPAC Name (3S)-oxan-3-amine;dihydrochloride
Standard InChI InChI=1S/2C5H11NO.2ClH/c2*6-5-2-1-3-7-4-5;;/h2*5H,1-4,6H2;2*1H/t2*5-;;/m00../s1
Standard InChI Key DJRLXELRSNOSDL-WUGLXOLRSA-N
Isomeric SMILES C1C[C@@H](COC1)N.C1C[C@@H](COC1)N.Cl.Cl
SMILES C1CC(COC1)N.C1CC(COC1)N.Cl.Cl
Canonical SMILES C1CC(COC1)N.C1CC(COC1)N.Cl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

(S)-Tetrahydro-2H-pyran-3-amine hydrochloride features a six-membered oxygen-containing ring (tetrahydropyran) substituted with an amine group at the 3-position, with the (S)-enantiomer configuration. The hydrochloride salt enhances its stability and solubility in polar solvents. Key properties include:

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO
Molecular Weight137.61 g/mol
SMILES NotationNC1CCOCC1.Cl
Boiling PointNot reported
Log P (Partition Coefficient)0.49 (XLOGP3)
Solubility62.6 mg/mL in water

The compound’s low lipophilicity (Log P = 0.49) and high solubility in water (62.6 mg/mL) make it suitable for aqueous-phase reactions . Its stereochemistry is critical for interactions in biological systems, as evidenced by its enantiomer-specific activity in drug candidates .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra confirm its structure. For example, 1H^1H-NMR in DMSO-d₆ shows characteristic peaks at δ 3.33–3.42 ppm (tetrahydropyran ring protons) and δ 8.23 ppm (amine proton) . IR spectra exhibit N-H stretching at 3336–3210 cm1^{-1} and C-O-C vibrations at 1100–1050 cm1^{-1} .

Synthesis and Manufacturing

Enantioselective Synthesis

The (S)-enantiomer is synthesized via asymmetric hydrogenation or enzymatic resolution. A Rh-catalyzed intramolecular aminoetherification of allylic alcohols has been reported, achieving yields >80% with high enantiomeric excess (ee >95%) . Key steps include:

  • Substrate Preparation: Allylic alcohols are treated with TsONHMe (p-toluenesulfonyl hydroxylamine methyl ester) to form N-protected intermediates.

  • Cyclization: Rhodium catalysts (e.g., Rh₂(esp)₂) promote stereoselective ring closure in trifluoroethanol at 65°C .

  • Salt Formation: The free base is treated with HCl in n-butanol to yield the hydrochloride salt .

Industrial-Scale Production

Large-scale synthesis involves catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride using Raney nickel or palladium/carbon. For instance, a 20 L batch reaction with 5% Pd/C in ethanol at 75°C under H₂ (0.1 MPa) achieves 72% yield . Post-synthesis, azeotropic distillation with n-butanol removes residual solvents, followed by crystallization to obtain >99% purity .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound is a key chiral building block for neurologically active drugs. For example:

  • Antipsychotics: It serves as a precursor in the synthesis of dopamine D₃ receptor antagonists, improving blood-brain barrier permeability .

  • Antivirals: Incorporated into protease inhibitors for hepatitis C virus (HCV), where the tetrahydropyran ring enhances metabolic stability .

Organic Synthesis

In Pechmann condensations, it facilitates the formation of coumarin derivatives, while its amine group participates in Ugi and Mannich reactions to generate diverse heterocycles . A notable application is the synthesis of 2H-pyran-3-carbonitriles, achieved via KOH-mediated cyclization of enaminonitriles .

Material Science

The compound’s ability to form hydrogen-bonded networks has been exploited in designing supramolecular polymers. These materials exhibit tunable thermal stability (decomposition >250°C) and mechanical properties .

Recent Advances and Future Directions

CDK8 Inhibition

Recent studies highlight its role in inhibiting cyclin-dependent kinase 8 (CDK8), a target in oncology. In murine models, derivatives of (S)-tetrahydro-2H-pyran-3-amine increased bone mineral density by 15% via CDK8 suppression, suggesting potential in osteoporosis treatment .

Continuous Flow Synthesis

Adoption of microreactor technology has reduced reaction times from 12 hours to 30 minutes, achieving space-time yields of 1.2 kg·L1^{-1} \cdoth1^{-1} . This innovation addresses scalability challenges in API manufacturing.

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